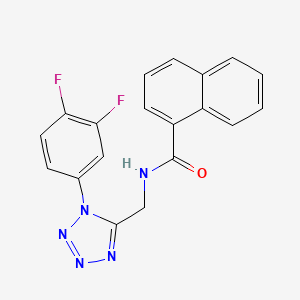

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5O/c20-16-9-8-13(10-17(16)21)26-18(23-24-25-26)11-22-19(27)15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQGWTMCQAVZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring, a difluorophenyl group, and a naphthamide moiety. The synthesis typically involves multiple steps:

- Formation of the Tetrazole Ring : The tetrazole is synthesized via a cycloaddition reaction between an azide and a nitrile, often using 3,4-difluorobenzonitrile and sodium azide in the presence of a catalyst like zinc chloride.

- Alkylation : The resulting tetrazole derivative is alkylated with suitable agents (e.g., bromomethyl compounds) under basic conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The tetrazole ring mimics carboxylate groups, allowing it to bind to enzyme active sites. This binding can inhibit enzymatic activity associated with various diseases.

- Receptor Interaction : The difluorophenyl group enhances hydrophobic interactions and potential halogen bonding, increasing the compound's affinity for biological receptors.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown effective inhibition against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells with IC50 values ranging from 6.2 μM to 43.4 μM .

- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activities against various bacterial strains, making them candidates for further development as antibacterial agents .

Case Study 1: Anticancer Efficacy

In a study published in Chemistry and Biological Activity, researchers synthesized several derivatives of the tetrazole-containing naphthamide and evaluated their cytotoxicity against different cancer cell lines. Notably, one derivative demonstrated significant potency against MCF-7 cells with an IC50 value of 27.3 μM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of naphthamide derivatives against common pathogens. The results showed that certain derivatives exhibited moderate activity comparable to established antibiotics like Streptomycin, suggesting their utility in treating infections .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing synthesis, structural motifs, and pharmacological relevance.

Structural Analogues with Tetrazole Moieties

Key Observations :

- Tetrazole Positioning: The target compound’s tetrazole is directly substituted with a 3,4-difluorophenyl group, unlike losartan or candesartan, which feature biphenyl-tetrazole systems. Fluorination may enhance blood-brain barrier penetration compared to non-fluorinated analogues .

- Amide Linkage : The naphthamide group distinguishes the target from angiotensin receptor blockers (e.g., losartan), which use imidazole or benzimidazole cores. This suggests divergent biological targets.

Fluorinated Aromatic Compounds

Key Observations :

- Fluorine Effects : The 3,4-difluorophenyl group in the target compound and GSK 2141795 may improve metabolic stability and binding affinity through steric and electronic effects. GSK 2141795’s pyrazole-furan core targets AKT kinases, suggesting the fluorophenyl-tetrazole-naphthamide system could similarly modulate kinase activity .

- Core Divergence : Goxalapladib’s naphthyridine core contrasts with the tetrazole in the target compound, highlighting structural versatility in fluorinated drug design .

Triazole-Based Analogues ()

Key Observations :

- Heterocycle Choice : Triazoles (6a–m) vs. tetrazoles: Triazoles are more metabolically stable but less acidic than tetrazoles, affecting target interactions. The target compound’s tetrazole may offer superior hydrogen-bonding capacity .

- Synthetic Efficiency : Click chemistry (6a–m: 6–8 hr, room temperature) contrasts with the target compound’s unspecified synthesis, which may require harsher conditions due to fluorination.

Physicochemical and Spectroscopic Comparison

IR/NMR Data :

Melting Points :

- Tetrazole derivatives () show melting points >150°C, consistent with high crystallinity. The target compound’s melting point is unreported but likely comparable.

Q & A

Q. Optimization strategies :

- Vary temperature (40–80°C) and reaction time (6–24 hours) to balance yield and purity.

- Use chromatographic purification (e.g., flash chromatography or HPLC) to isolate intermediates .

Q. Example reaction conditions :

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Tetrazole formation | NaN₃, triethyl orthoformate | HCl (aq.) | 80°C | 60–75% |

| Amide coupling | EDCI, HOBt | DMF | 25°C | 50–65% |

Advanced: How can intermediates with labile functional groups be stabilized during synthesis?

- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups for amine protection during coupling steps to prevent side reactions .

- Low-temperature handling : Perform reactions at 0–4°C for moisture-sensitive intermediates .

- Inert atmosphere : Use argon or nitrogen to prevent oxidation of reactive intermediates .

Basic: What analytical techniques are critical for structural characterization, and how are ambiguities resolved?

Q. Key methods :

Q. Resolving ambiguities :

- Compare experimental NMR data with computational predictions (e.g., DFT) .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Advanced: What in vitro and in vivo models are suitable for screening biological activity?

- In vitro :

- In vivo :

Basic: How is the mechanism of action investigated for this compound?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., kinases or GPCRs) .

- X-ray crystallography : Resolve ligand-protein co-crystals to identify binding motifs (e.g., tetrazole interactions with active sites) .

- Knockdown/knockout models : Use siRNA or CRISPR to validate target specificity .

Advanced: What factors influence stability and solubility in preclinical formulations?

- Solubility : Test in PBS, DMSO, or PEG-400; modify with co-solvents or cyclodextrins .

- Stability :

- Conduct forced degradation studies (pH 1–13, 40–60°C) to identify degradation pathways .

- Use LC-MS to characterize degradation products .

Q. Example stability data :

| Condition | Degradation (%) | Major Product |

|---|---|---|

| pH 2, 37°C | 15% | Hydrolyzed amide |

| pH 7.4, 60°C | 5% | Oxidized tetrazole |

Advanced: How are structure-activity relationship (SAR) studies designed to improve potency?

- Substituent variation : Synthesize analogs with modified fluorophenyl or naphthamide groups .

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict activity trends .

- Biological testing : Compare EC₅₀ values across analogs to identify critical functional groups .

Basic: How can contradictions in biological data between similar tetrazole derivatives be resolved?

- Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) .

- Dose-response curves : Ensure consistent dosing ranges and endpoint measurements .

- Orthogonal assays : Validate hits using alternate methods (e.g., Western blot vs. ELISA) .

Advanced: What computational approaches are used to predict binding modes?

- Molecular docking (AutoDock, Glide): Screen against protein databases (e.g., PDB) to identify binding pockets .

- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100+ ns trajectories .

- Free-energy calculations (MM/PBSA): Estimate binding affinity changes due to substituent modifications .

Basic: What challenges arise when translating in vitro activity to in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.